

An In-depth Technical Guide to the Synthesis and Chemical Structure of Garenoxacin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Garenoxacin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Garenoxacin**, a potent fluoroquinolone antibiotic. The document details a key synthetic pathway, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Chemical Structure of Garenoxacin

Garenoxacin is a des-fluoro(6) quinolone antibiotic with a complex chemical structure that contributes to its broad-spectrum antibacterial activity.

IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid^[1].

The structure features a quinolone core, which is essential for its antibacterial action, substituted with a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position. The presence and specific stereochemistry of these substituents are crucial for the drug's efficacy and safety profile.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₃ H ₂₀ F ₂ N ₂ O ₄ [1]
Molecular Weight	426.42 g/mol [1]
CAS Number	194804-75-6 [1]
Stereochemistry	The chiral center at the isoindole moiety has an (R) configuration.
Appearance	White to beige powder.

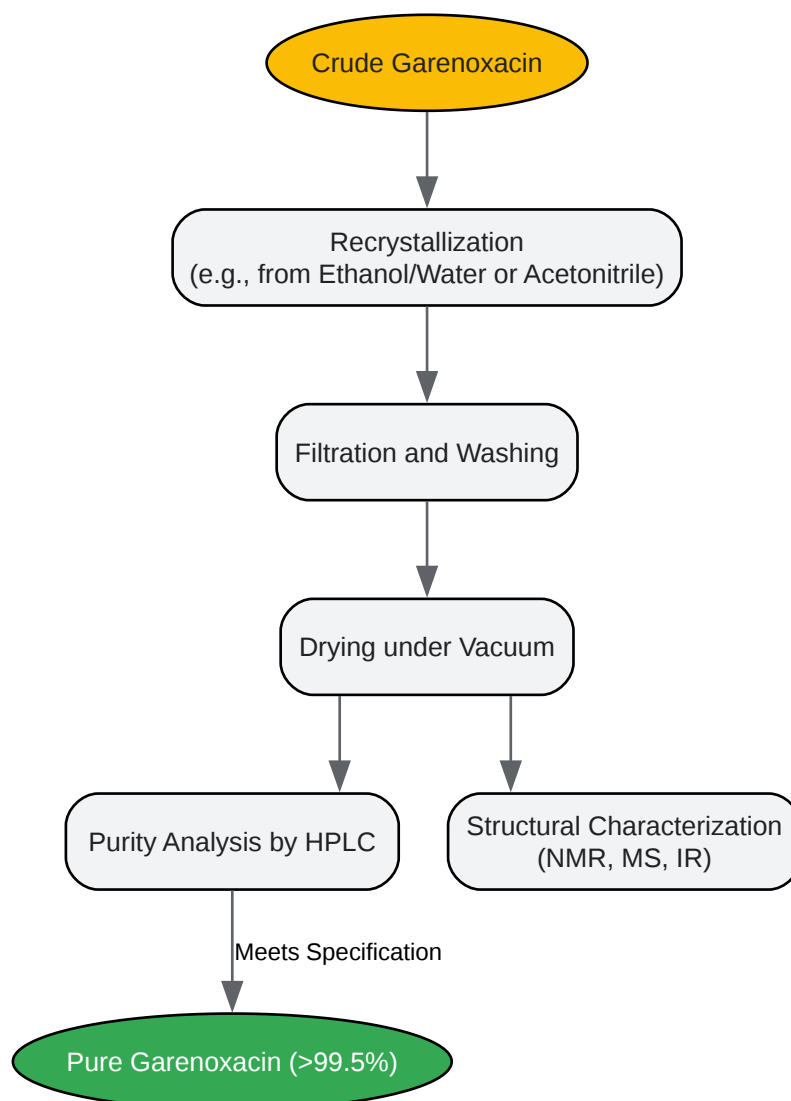
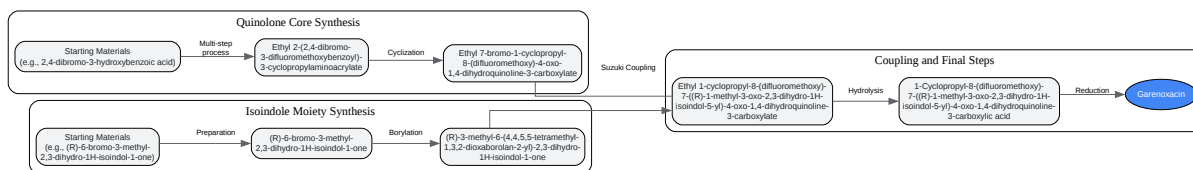
Synthesis of Garenoxacin

A key synthetic approach to **Garenoxacin** involves the construction of the quinolone core followed by the coupling with the isoindole side chain. A representative synthetic pathway is detailed below, based on methodologies described in the patent literature.

Overall Synthetic Scheme

The synthesis can be broadly divided into three main stages:

- **Formation of the Quinolone Core:** Synthesis of the 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate.
- **Preparation of the Isoindole Moiety:** Synthesis of the (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole intermediate.
- **Coupling and Final Elaboration:** Suzuki coupling of the two key intermediates, followed by hydrolysis and reduction to yield **Garenoxacin**.



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References

- 1. Garenoxacin | C₂₃H₂₀F₂N₂O₄ | CID 124093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Structure of Garenoxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674628#garenoxacin-synthesis-and-chemical-structure]

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